molecular formula C20H23F3N2O3S B2830444 N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097857-04-8

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2830444
CAS No.: 2097857-04-8
M. Wt: 428.47
InChI Key: OSHVIRJLQDZZFN-UHFFFAOYSA-N
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Description

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Methoxypiperidinyl Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to form 3-methoxypiperidine.

    Aromatic Substitution: The methoxypiperidinyl group is then introduced to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the substituted phenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypiperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The methoxypiperidinyl group can interact with neurotransmitter receptors, while the trifluoromethylphenyl group may enhance its binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
  • N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exhibits unique properties due to the specific positioning of the trifluoromethyl group. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific fields.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O3S/c1-28-19-6-3-11-25(13-19)18-9-7-17(8-10-18)24-29(26,27)14-15-4-2-5-16(12-15)20(21,22)23/h2,4-5,7-10,12,19,24H,3,6,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHVIRJLQDZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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